1-Phenethyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea
説明
1-Phenethyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea (CAS: 1234879-09-4) is a urea derivative with a molecular formula of C23H29N3O3 and a molecular weight of 395.5 g/mol . Its structure comprises three key moieties:
- A phenethyl group attached to the urea nitrogen.
- A piperidin-4-ylmethyl linker.
- A 2-phenoxyacetyl substituent on the piperidine ring.
特性
IUPAC Name |
1-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-22(18-29-21-9-5-2-6-10-21)26-15-12-20(13-16-26)17-25-23(28)24-14-11-19-7-3-1-4-8-19/h1-10,20H,11-18H2,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSLSIVXUGSNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenethyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxyacetyl Group: This step involves the acylation of the piperidine ring with phenoxyacetyl chloride under basic conditions.
Attachment of the Phenethyl Group: The phenethyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
化学反応の分析
Types of Reactions
1-Phenethyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl or phenoxyacetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the phenethyl or phenoxyacetyl groups.
Reduction: Reduced forms of the compound, potentially altering the urea linkage.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Phenethyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine and phenethyl moieties. These interactions may modulate biological pathways, leading to the observed biological effects.
類似化合物との比較
Key Observations:
The pyridinylsulfonyl group in introduces polarity, which could improve aqueous solubility .
Piperidine Modifications: The 2-phenoxyacetyl group in the target compound provides an aromatic ether linkage, contrasting with the sulfonyl () or triazinyl () groups in analogs. These differences influence electronic properties and steric bulk, impacting target binding.
Activity Trends:
- Glucokinase Activation: Compound 1 in (1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea) demonstrates glucokinase activation, attributed to its halogenated aryl and pyridinyl motifs . The target compound lacks analogous substituents, suggesting divergent biological targets.
- Analgesic Potential: Compound 3 in ((E)-1-(4-(4-((1-(4-chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea) shows analgesic activity due to its triazinanone core . The target’s phenoxyacetyl-piperidine moiety may confer distinct mechanisms.
生物活性
1-Phenethyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea, also known as N1-phenethyl-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide, is a compound with significant potential in pharmacological applications. Its unique structural features suggest promising interactions with various biological targets, particularly in neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 423.5 g/mol. The structure includes a piperidine ring, a phenoxyacetyl group, and a urea moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 1235268-51-5 |
The biological activity of 1-Phenethyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea is primarily attributed to its interaction with specific neurotransmitter receptors in the central nervous system. This compound is believed to modulate receptor activities, potentially leading to effects such as:
- Analgesic Effects : It may inhibit pain pathways, making it relevant for pain management.
- Anticancer Properties : The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Biological Activity Studies
Several studies have evaluated the biological activities of this compound:
- Anticancer Activity : Research indicates that derivatives of similar structures exhibit cytotoxic effects against human tumor cell lines. For instance, related urea analogs have demonstrated comparable or enhanced cytotoxicity, suggesting that the urea functional group can serve as a bioisostere for amides in medicinal chemistry .
- Neuropharmacological Effects : The compound's interaction with central nervous system receptors suggests potential applications in treating anxiety and chronic pain conditions. Its structural components may enhance binding affinities to target receptors .
- Synthesis and Evaluation : The synthesis involves multiple steps, including the formation of the piperidine derivative and subsequent acylation with phenoxyacetyl chloride. The final product is characterized by its oxalamide structure, which is crucial for its biological activity.
Case Studies
A series of case studies have highlighted the efficacy of similar compounds:
- Study on Pain Management : A derivative exhibited significant analgesic properties in animal models, leading to decreased pain response without major side effects.
- Cancer Cell Line Testing : In vitro studies have shown that compounds similar to 1-Phenethyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea can significantly reduce viability in various cancer cell lines, suggesting a mechanism involving apoptosis induction.
Q & A
Q. What are the recommended synthetic routes for 1-Phenethyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. A common approach is:
- Step 1: Prepare the piperidin-4-ylmethyl intermediate via nucleophilic substitution of a piperidine derivative with a phenoxyacetyl chloride.
- Step 2: Couple the intermediate with phenethyl isocyanate using carbodiimide reagents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane or DMF. Catalysts such as DMAP (4-dimethylaminopyridine) enhance reactivity .
- Optimization: Adjust reaction temperature (0–25°C), solvent polarity (DMF for solubility vs. DCM for ease of purification), and stoichiometric ratios (1.2–1.5 equivalents of isocyanate) to minimize side products. Monitor progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should researchers approach the structural elucidation of this compound, and which spectroscopic techniques are most effective?
Methodological Answer:
- 1H/13C NMR: Assign protons and carbons to confirm the urea linkage (–NH–CO–NH–), phenethyl group (aromatic protons at δ 7.2–7.4 ppm), and piperidine ring (axial/equatorial protons at δ 2.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., [M+H]+ peak matching C24H29N3O3).
- X-ray Crystallography: If crystalline, determine bond angles and spatial arrangement of the phenoxyacetyl moiety, critical for understanding steric effects .
Q. What in vitro assays are suitable for initial evaluation of this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based or radiometric assays to test inhibition of target enzymes (e.g., kinases, proteases) at varying concentrations (1 nM–10 µM). Include positive controls (known inhibitors) and measure IC50 values .
- Cellular Viability Assays: Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. Normalize data to vehicle-treated controls and validate with dose-response curves .
Advanced Research Questions
Q. What strategies can resolve discrepancies in biological activity data across different in vitro models?
Methodological Answer:
- Orthogonal Assays: Cross-validate using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .
- Cell Line Profiling: Test across diverse cell lines (primary vs. immortalized) to account for variability in membrane permeability or metabolic activity. Use CRISPR knockouts to confirm target specificity .
- Pharmacokinetic Analysis: Measure compound stability in assay media (e.g., serum protein binding, pH-dependent degradation) to rule out artifactual results .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved target affinity?
Methodological Answer:
- Substituent Modification: Replace the phenoxyacetyl group with bioisosteres (e.g., thiophene or pyridine rings) to enhance lipophilicity or hydrogen bonding. Evidence from similar ureas shows trifluoromethyl groups improve metabolic stability .
- Computational Modeling: Perform docking studies (AutoDock, Schrödinger) to predict interactions with target active sites. Prioritize analogs with lower binding energy scores for synthesis .
- Fragment-Based Screening: Use crystallographic fragment screening (as in ) to identify auxiliary groups that enhance binding without increasing molecular weight .
Q. How can researchers address low solubility or stability during formulation for in vivo studies?
Methodological Answer:
- Salt Formation: Convert the free base to a hydrochloride or mesylate salt to improve aqueous solubility.
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) on the phenethyl moiety to enhance bioavailability, with enzymatic cleavage releasing the active compound .
- Nanoformulation: Use liposomal encapsulation or PEGylation to prolong circulation time. Characterize particle size (DLS) and stability in serum via HPLC .
Q. What analytical methods are critical for detecting and quantifying metabolites in pharmacokinetic studies?
Methodological Answer:
- LC-MS/MS: Employ reverse-phase chromatography (C18 column) with ESI+ ionization to separate and identify Phase I metabolites (oxidations, hydrolyses) and Phase II conjugates (glucuronides). Use isotopically labeled internal standards for quantification .
- Radiolabeling: Synthesize a 14C-labeled version of the compound to track metabolic pathways in hepatocyte incubations or animal models .
Data Interpretation and Optimization
Q. How should contradictory results in receptor binding vs. functional cellular assays be analyzed?
Methodological Answer:
- Receptor Occupancy vs. Efficacy: Use SPR or ITC to measure binding affinity (KD), and compare with functional readouts (e.g., cAMP levels). Discrepancies may indicate allosteric modulation or off-target effects .
- Pathway Analysis: Perform transcriptomic profiling (RNA-seq) to identify downstream signaling cascades activated at sub-saturating receptor occupancy .
Q. What computational tools are recommended for predicting off-target interactions?
Methodological Answer:
- Phylogenetic Analysis: Use tools like SwissTargetPrediction to identify homologous targets across protein families.
- Machine Learning: Train models on databases like ChEMBL to predict polypharmacology risks based on structural fingerprints .
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